molecular formula C11H15Cl2N B1584191 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine CAS No. 22270-22-0

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Cat. No. B1584191
CAS RN: 22270-22-0
M. Wt: 232.15 g/mol
InChI Key: KUSNCWLQRVMIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloroethylamine” is a compound used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . Another related compound, “2-Chloro-N,N-diethylethylamine”, is used as an alkylating reagent for the synthesis of various derivatives .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their linear formulas. For “2-Chloroethylamine”, the linear formula is ClCH2CH2NH2 . For “2-Chloro-N,N-diethylethylamine”, the linear formula is (C2H5)2NCH2CH2Cl .

Scientific Research Applications

Chlorinated Hydrocarbon Recovery

A study by Seo & Lee (2001) explored a hydrate-based recovery process for removing chlorinated hydrocarbons from aqueous solutions. This process showed promise in the separation and recovery of organic pollutants, potentially including compounds similar to 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine.

Thermophysical Properties and Interactions

Reddy, Rao, & Rambabu (2016) investigated the interactions of chloroethanol and phenylethanol in N-methyl-2-pyrrolidone, focusing on thermophysical properties Reddy et al. (2016). While not directly studying 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, their research offers insights into the behavior of similar chlorinated compounds.

Chemical Warfare Agent Decontamination

Choi et al. (2018) developed polyurethane fibers functionalized with N-chloro hydantoin for decontaminating chemical warfare agents Choi et al. (2018). This research may have implications for handling and neutralizing compounds like 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in hazardous environments.

Biotechnological Production of Flavoring Agents

Martínez-Avila, Sánchez, Font, & Barrena (2018) reviewed the biotechnological production of 2-phenylethanol, a compound related to 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine, for use in flavoring agents Martínez-Avila et al. (2018). This study highlights the potential for biotechnological applications of similar compounds.

DNA-Protein Cross-Linking in Cancer Treatment

Research by Michaelson-Richie et al. (2011) on mechlorethamine-induced DNA-protein cross-linking in human fibrosarcoma cells could provide a framework for understanding the interactions of similar compounds like 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine in cancer therapies Michaelson-Richie et al. (2011).

Safety And Hazards

The safety data sheet for a related compound, “Bis(2-chloroethyl)amine hydrochloride”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects .

properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNCWLQRVMIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328862
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

CAS RN

22270-22-0
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 3
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Reactant of Route 6
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.